molecular formula C13H21ClN2S B14709766 Spiro(4H-3,1-benzothiazine-4,1'-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride CAS No. 23242-29-7

Spiro(4H-3,1-benzothiazine-4,1'-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride

Cat. No.: B14709766
CAS No.: 23242-29-7
M. Wt: 272.84 g/mol
InChI Key: HLFCYXLGOZUNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride is a heterocyclic compound that features a spiro linkage between a benzothiazine and a cyclohexane ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its structural similarity to other biologically active compounds, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: The compound’s unique structure can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzothiazine ring can form hydrogen bonds and π–π interactions with biological molecules, while the spiro linkage provides structural rigidity, enhancing its binding affinity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(4H-3,1-benzothiazine-4,1’-cyclohexane), 5,6,7,8-tetrahydro-2-amino-, hydrochloride is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness enhances its potential for specific biological interactions and makes it a valuable compound for further research and development .

Properties

CAS No.

23242-29-7

Molecular Formula

C13H21ClN2S

Molecular Weight

272.84 g/mol

IUPAC Name

spiro[5,6,7,8-tetrahydro-3,1-benzothiazine-4,1'-cyclohexane]-2-amine;hydrochloride

InChI

InChI=1S/C13H20N2S.ClH/c14-12-15-11-7-3-2-6-10(11)13(16-12)8-4-1-5-9-13;/h1-9H2,(H2,14,15);1H

InChI Key

HLFCYXLGOZUNBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)N=C(S2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.